Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound characterized by the presence of an isopropyl group attached to a tetrahydrofuran ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of tetrahydrofuran derivatives with isopropylamine. One common method includes the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate, which reacts with isopropylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropyl-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea: This compound shares structural similarities with isopropyl-(tetrahydro-furan-2-ylmethyl)-amine but contains a urea group instead of an amine.
Tetrahydrofurfuryl methacrylate: Another related compound, which includes a methacrylate group attached to the tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLLKANMONICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-46-0 |
Source
|
Record name | NSC97525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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